REACTION_CXSMILES
|
N[C@H]1CCCC[C@H]1[NH:8][C:9](=[O:26])[C:10]1[C:15]([C:16]([F:19])([F:18])[F:17])=[CH:14][C:13]([C:20]([F:23])([F:22])[F:21])=[CH:12][C:11]=1OC.C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)CCC(=O)CC1)C>C(O)C>[F:21][C:20]([F:22])([F:23])[C:13]1[CH:14]=[C:15]([C:16]([F:19])([F:17])[F:18])[C:10]([C:9]([NH2:8])=[O:26])=[CH:11][CH:12]=1 |f:1.2.3,4.5|
|
Name
|
cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)NC(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)OC)=O
|
Name
|
intermediate H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)NC(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)OC)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
[I-].C(C)[N+]1(CCC(CC1)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with saturated sodium bicarbonate solution and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel (dichloromethane/ethyl acetate 1:0→1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C(=O)N)C(=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |